![molecular formula C29H32O7 B13993520 2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol CAS No. 67965-10-0](/img/structure/B13993520.png)
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol is a complex organic compound featuring a bicyclic structure. This compound is part of the bicyclo[4.3.0]nonane family, which is known for its unique structural properties and significant stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core . Subsequent functionalization steps introduce the ethoxy, methyl, and trityloxymethyl groups under controlled conditions, often involving reagents like ethyl iodide, methyl lithium, and trityl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonane: A simpler analog without the additional functional groups.
Trityloxymethyl derivatives: Compounds with similar trityloxymethyl groups but different core structures.
Ethoxy and methyl-substituted bicyclic compounds: Molecules with similar substituents but varying bicyclic frameworks.
Uniqueness
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol stands out due to its combination of functional groups and bicyclic structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67965-10-0 |
|---|---|
Molecular Formula |
C29H32O7 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
InChI |
InChI=1S/C29H32O7/c1-3-32-28(2)35-26-25(31)24(30)23(34-27(26)36-28)19-33-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30-31H,3,19H2,1-2H3 |
InChI Key |
ROLYREVEODSZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



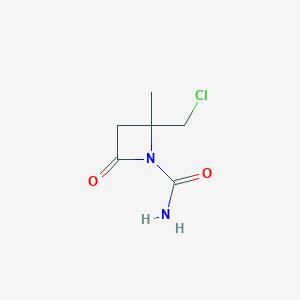
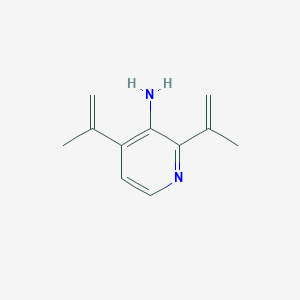

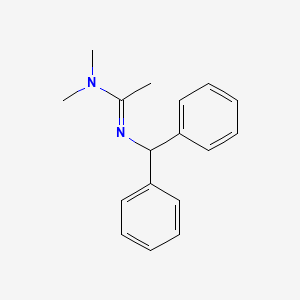
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
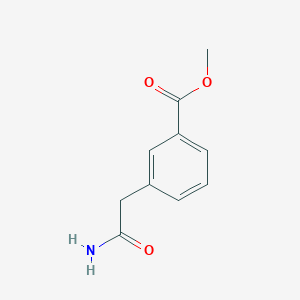
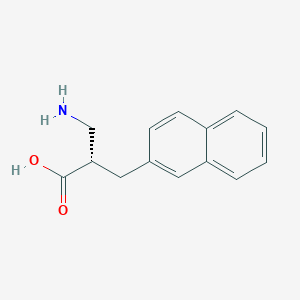
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
